molecular formula C21H18ClN3O2S B2526414 4-chloro-N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide CAS No. 921584-34-1

4-chloro-N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide

Cat. No.: B2526414
CAS No.: 921584-34-1
M. Wt: 411.9
InChI Key: DPKOUGDPMOZRKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C21H18ClN3O2S and its molecular weight is 411.9. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Derivatives

Research in synthetic chemistry has led to the development of novel compounds with potential therapeutic applications. For instance, the synthesis of pro-apoptotic indapamide derivatives as anticancer agents demonstrates the potential of chloro- and methylindole-based compounds in cancer therapy. These compounds have shown significant proapoptotic activity in melanoma cell lines, indicating their potential as anticancer agents (Yılmaz et al., 2015). Similarly, the creation of (4-oxothiazolidine-2-ylidene)benzamide derivatives illustrates the versatility of thiazole-containing compounds in synthesizing molecules with potential biological activities (Hossaini et al., 2017).

Biological Activities

The investigation of the spectrum of biological activities of chloro- and hydroxy-N-alkyl-2-oxoethyl benzamides has revealed their efficacy against various microbial and fungal strains. These compounds have shown activities comparable or higher than standard drugs like isoniazid, fluconazole, and ciprofloxacin, suggesting their potential use in treating infectious diseases (Imramovský et al., 2011).

Potential Therapeutic Applications

Several studies have focused on the therapeutic applications of compounds with similar structural motifs, highlighting their potential as antimicrobial, anticancer, and anti-inflammatory agents. Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized and evaluated for their analgesic and anti-inflammatory activities, showing significant COX-2 inhibitory activity, which could be beneficial in developing new anti-inflammatory drugs (Abu‐Hashem et al., 2020).

The synthesis and characterization of new quinazolines as potential antimicrobial agents further exemplify the research into compounds with potential therapeutic uses. These compounds have been screened for antibacterial and antifungal activities, showing efficacy against various pathogens and indicating their potential as antimicrobial agents (Desai et al., 2007).

Properties

IUPAC Name

4-chloro-N-[4-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O2S/c1-13-10-15-4-2-3-5-18(15)25(13)19(26)11-17-12-28-21(23-17)24-20(27)14-6-8-16(22)9-7-14/h2-9,12-13H,10-11H2,1H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKOUGDPMOZRKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)CC3=CSC(=N3)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.